
N,N-Bis(1-methylethyl)-gamma-(4-methylphenoxy)benzenepropanamine Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Bis(1-methylethyl)-gamma-(4-methylphenoxy)benzenepropanamine Hydrochloride is a chemical compound with the molecular formula C22H32ClNO and a molecular weight of 361.95 g/mol. This compound is often used as a building block in various chemical syntheses and has applications in multiple scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(1-methylethyl)-gamma-(4-methylphenoxy)benzenepropanamine Hydrochloride typically involves the reaction of gamma-(4-methylphenoxy)benzenepropanamine with isopropylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions, such as temperature and pressure, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N,N-Bis(1-methylethyl)-gamma-(4-methylphenoxy)benzenepropanamine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
N,N-Bis(1-methylethyl)-gamma-(4-methylphenoxy)benzenepropanamine Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Employed in the study of biochemical pathways and as a reagent in various biological assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of N,N-Bis(1-methylethyl)-gamma-(4-methylphenoxy)benzenepropanamine Hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
N,N-Diisopropylbenzylamine: Similar structure but lacks the gamma-(4-methylphenoxy) group.
N,N-Bis(1-methylethyl)-gamma-(4-chlorophenoxy)benzenepropanamine Hydrochloride: Similar structure with a chlorine atom instead of a methyl group on the phenoxy ring.
Uniqueness
N,N-Bis(1-methylethyl)-gamma-(4-methylphenoxy)benzenepropanamine Hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
Properties
Molecular Formula |
C22H32ClNO |
|---|---|
Molecular Weight |
361.9 g/mol |
IUPAC Name |
3-(4-methylphenoxy)-3-phenyl-N,N-di(propan-2-yl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C22H31NO.ClH/c1-17(2)23(18(3)4)16-15-22(20-9-7-6-8-10-20)24-21-13-11-19(5)12-14-21;/h6-14,17-18,22H,15-16H2,1-5H3;1H |
InChI Key |
NKRCXFGIZLBNBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OC(CCN(C(C)C)C(C)C)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-chloro-2-[(2,5-dichloropyridin-4-yl)amino]-N-methylbenzamide](/img/structure/B13854043.png)

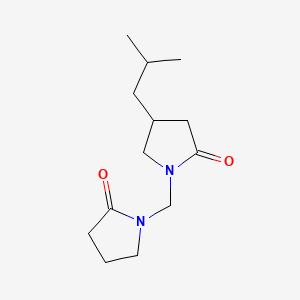


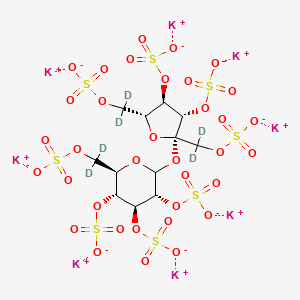
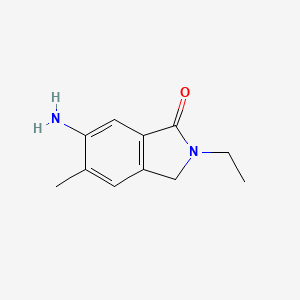
![N,N'-(7-Hydroxy-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diyl)dipropionamide](/img/structure/B13854089.png)
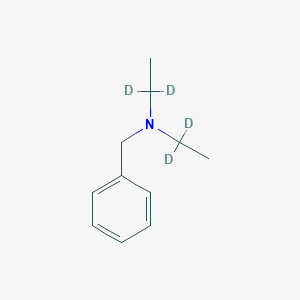

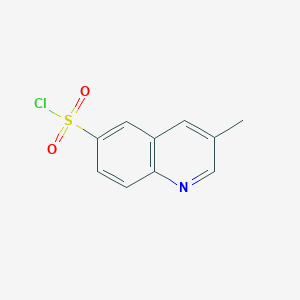
![3-(7-Phenylfuro[3,2-b]pyridin-2-yl)phenol](/img/structure/B13854110.png)
![[(6R,8aS)-7-benzoyloxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate](/img/structure/B13854121.png)

